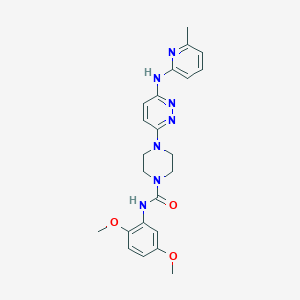

N-(2,5-dimethoxyphenyl)-4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carboxamide

Description

Properties

IUPAC Name |

N-(2,5-dimethoxyphenyl)-4-[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N7O3/c1-16-5-4-6-20(24-16)26-21-9-10-22(28-27-21)29-11-13-30(14-12-29)23(31)25-18-15-17(32-2)7-8-19(18)33-3/h4-10,15H,11-14H2,1-3H3,(H,25,31)(H,24,26,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZYPJXZBLSXXLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)NC4=C(C=CC(=C4)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N7O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,5-dimethoxyphenyl)-4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carboxamide is a complex organic compound with potential biological activity. This article explores its biological properties, including its mechanism of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C23H26N6O, with a molecular weight of 402.49 g/mol. Its structure features a piperazine core substituted with various functional groups that contribute to its biological activity.

Structural Components

- Piperazine Ring : A six-membered ring that enhances solubility and receptor binding.

- Dimethoxyphenyl Group : May contribute to the compound's lipophilicity and ability to penetrate biological membranes.

- Pyridazinone Moiety : Associated with various pharmacological activities, including anti-inflammatory and anti-cancer effects.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. Preliminary studies suggest it may act as an inhibitor or modulator of certain biological pathways.

Anticancer Activity

Research has indicated that similar compounds exhibit significant anticancer properties. For instance, derivatives of pyridazinones have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. This suggests that this compound may also possess anticancer potential, warranting further investigation .

Table 1: Biological Activity Summary

| Compound | Activity Type | IC50 (μM) | Reference |

|---|---|---|---|

| Compound A | Anticancer | 0.5 | |

| Compound B | Antitubercular | 1.35 | |

| Compound C | Tubulin Inhibition | 1.0 |

Recent Research Insights

- Anticancer Studies : In vitro studies have demonstrated that similar compounds can inhibit cell proliferation in various cancer cell lines, suggesting that this compound may also be effective against cancer cells.

- Docking Studies : Molecular docking studies indicate favorable interactions with target proteins involved in cancer progression and tuberculosis infection pathways, highlighting its potential as a lead compound for drug development .

- Toxicity Assessment : Preliminary toxicity studies suggest that compounds in this class may have low cytotoxicity towards human cell lines, making them suitable candidates for further development .

Scientific Research Applications

Research indicates that N-(2,5-dimethoxyphenyl)-4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carboxamide exhibits various biological activities, making it a candidate for further investigation in several therapeutic areas.

Anticancer Activity

Studies have shown that this compound has potential anticancer properties. It interacts with specific cellular pathways that regulate apoptosis and cell proliferation. For instance:

- Case Study : In vitro studies demonstrated that the compound inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism involves the modulation of signaling pathways associated with cell cycle regulation and apoptosis induction.

Antimicrobial Properties

The compound also displays antimicrobial activity against various bacterial strains. Its efficacy is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic processes.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

Neuroprotective Effects

Recent research highlights the neuroprotective potential of this compound, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The proposed mechanisms include:

- Reduction of oxidative stress

- Inhibition of neuroinflammation

Case Study : In animal models, administration of the compound led to significant improvement in cognitive function and reduced neuronal loss.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Key findings include:

| Structural Feature | Effect on Activity |

|---|---|

| Dimethoxyphenyl Group | Enhances binding affinity to target receptors |

| Pyridazine Ring | Essential for antimicrobial activity |

| Piperazine Moiety | Contributes to overall stability and bioavailability |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

PKM-833 (R)-N-(pyridazin-3-yl)-4-(7-(trifluoromethyl)chroman-4-yl)piperazine-1-carboxamide

Structural Similarities :

- Both compounds share a piperazine-carboxamide backbone.

- PKM-833 features a pyridazin-3-yl group, analogous to the pyridazin-3-ylamino group in the target compound.

Functional Differences :

- PKM-833 incorporates a trifluoromethyl-substituted chroman ring, whereas the target compound uses a 2,5-dimethoxyphenyl group.

- The 6-methylpyridin-2-ylamino substituent in the target compound is absent in PKM-833.

Pharmacological Data :

PKM-833 is a potent fatty acid amide hydrolase (FAAH) inhibitor with an IC50 of 0.87 nM and >1,000-fold selectivity over other serine hydrolases. It demonstrates oral bioavailability (F = 67% in rats) and efficacy in inflammatory pain models .

N-(bis(4-methoxyphenyl)methyl)-6-oxo-2-(pyridazin-3-yl)-1,6-dihydropyrimidine-5-carboxamide

Structural Similarities :

- Both compounds include a pyridazin-3-yl group and carboxamide functionality.

Key Differences :

- The patent compound features a dihydropyrimidine ring instead of piperazine.

- The bis(4-methoxyphenyl)methyl substituent differs significantly from the target compound’s 2,5-dimethoxyphenyl group.

Synthesis Relevance :

The patent highlights methods for synthesizing pyridazine-carboxamide derivatives, which may inform scalable production strategies for the target compound .

Comparative Data Table

Research Implications and Limitations

Q & A

Q. What advanced techniques validate target engagement in vivo?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.